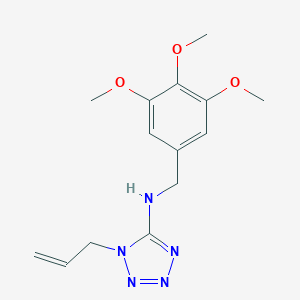![molecular formula C20H25ClN2O2 B275556 N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine, also known as BOC-MOR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BOC-MOR is a morpholine-based compound that belongs to the family of benzylamines. In
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to the reduction of inflammation and pain, as well as the prevention of neuronal cell death.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine in lab experiments is its high potency and selectivity. N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to have a high affinity for certain receptors and enzymes, which makes it an ideal candidate for drug development. However, one of the limitations of using N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine in lab experiments is its potential toxicity. N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine. One area of research is the development of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine-based drugs for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the potential anti-tumor properties of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine. Additionally, further research is needed to understand the mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine and its potential side effects.
Conclusion
In conclusion, N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine is a chemical compound that has shown significant potential for therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, as well as potential as a treatment for neurological disorders. While there are advantages and limitations to using N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine can be synthesized using various methods, including the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with morpholine in the presence of a base, followed by the addition of N-Boc-ethylenediamine. This method results in the formation of N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine as a white solid.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine has also been shown to have potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H25ClN2O2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O2/c21-19-14-18(15-22-8-9-23-10-12-24-13-11-23)6-7-20(19)25-16-17-4-2-1-3-5-17/h1-7,14,22H,8-13,15-16H2 |
Clave InChI |
SVRNQYODJBZWAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
SMILES canónico |
C1COCCN1CCNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)




![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)